molecular formula C6H2BrClINO2 B8328742 5-Bromo-6-chloro-4-iodonicotinic acid

5-Bromo-6-chloro-4-iodonicotinic acid

Cat. No.: B8328742
M. Wt: 362.35 g/mol
InChI Key: HHRUXHNVVZDJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-chloro-4-iodonicotinic acid is a useful research compound. Its molecular formula is C6H2BrClINO2 and its molecular weight is 362.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H2BrClINO2

Molecular Weight

362.35 g/mol

IUPAC Name

5-bromo-6-chloro-4-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C6H2BrClINO2/c7-3-4(9)2(6(11)12)1-10-5(3)8/h1H,(H,11,12)

InChI Key

HHRUXHNVVZDJJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Br)I)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6M in hexanes, 172 mL, 276 mmol) was added to a solution of 2,2,6,6-tetramethylpiperidine (48.5 mL, 285 mmol) in anhydrous THF (200 mL) at −50° C. After 20 min, solid 5-bromo-6-chloronicotinic acid (21.6 g, 92 mmol) was added portionwise and the resultant slurry was allowed to warm to −20° C. over 1 h and stirred at that temperature for 1 h. After this time, the reaction mixture was cooled to −60° C. and transferred via cannula to a solution of iodine (70 g, 276 mmol) in anhydrous THF (100 mL) at −60° C. at such a rate that the internal temperature of the solution remained below −40° C. On complete addition, the reaction mixture was allowed to warm slowly to ambient temperature and stirred for 18 h. The reaction mixture was concentrated in vacuo and the resultant dark red slurry was dissolved in water (500 mL) and washed with diethyl ether (3×200 mL). The pH of aqueous layer was adjusted to 2 by the addition of 1M aqueous hydrochloric acid and the resulting beige precipitate was collected by filtration and dried under vacuum to afford the title compound (17.7 g, 53%). 1H NMR (DMSO-D6, 400 MHz): 8.30 (s, 1H).
Quantity
172 mL
Type
reactant
Reaction Step One
Quantity
48.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
53%

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